molecular formula C7H9NO2S2 B14580733 Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 61580-03-8

Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14580733
CAS No.: 61580-03-8
M. Wt: 203.3 g/mol
InChI Key: PJAOYXLLXWAFEH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate thioamides with ethyl acetoacetate under acidic or basic conditions. One common method involves the cyclization of thioamides with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, leading to the formation of various substituted thiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles and other reduced derivatives.

    Substitution: Various substituted thiazoles depending on the electrophilic reagent used.

Scientific Research Applications

Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular receptors and disrupt biological processes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring with substituents at the 2 and 4 positions, exhibiting similar biological activities.

    Thiazolidines: These are reduced derivatives of thiazoles and share some chemical properties and biological activities.

    Thiazolines: These are partially saturated thiazole derivatives with similar chemical reactivity.

Uniqueness

Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and biology.

Properties

CAS No.

61580-03-8

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

ethyl 4-methyl-5-sulfanylidene-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H9NO2S2/c1-3-10-5(9)7(2)6(11)12-4-8-7/h4H,3H2,1-2H3

InChI Key

PJAOYXLLXWAFEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=S)SC=N1)C

Origin of Product

United States

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